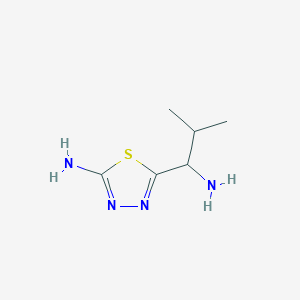
3-Sulfo-glycodeoxycholic Acid Disodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Sulfo-glycodeoxycholic Acid Disodium Salt: is a bile acid derivative with the molecular formula C26H44NNaO8S and a molecular weight of 553.69 g/mol . It is a white to off-white solid that is slightly soluble in DMSO, methanol, and water . This compound is known for its role in various biochemical processes and is used in scientific research for its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Sulfo-glycodeoxycholic Acid Disodium Salt typically involves the sulfonation of glycodeoxycholic acid. The reaction conditions often require a controlled environment to ensure the stability of the product. The process may include steps such as:
Sulfonation: Using sulfonating agents like sulfur trioxide or chlorosulfonic acid.
Neutralization: Neutralizing the sulfonated product with a base such as sodium hydroxide to form the disodium salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation reactors and purification systems to ensure high purity and yield. The process is designed to be efficient and cost-effective, with stringent quality control measures to maintain consistency .
Análisis De Reacciones Químicas
Types of Reactions: 3-Sulfo-glycodeoxycholic Acid Disodium Salt can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The sulfo group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various sulfonated derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Sulfo-glycodeoxycholic Acid Disodium Salt is used as a reference standard and in the synthesis of other bile acid derivatives. It serves as a model compound for studying sulfonation reactions and the behavior of sulfonated bile acids .
Biology: In biological research, this compound is used to study bile acid metabolism and transport. It helps in understanding the role of sulfonated bile acids in physiological processes and their interactions with biological membranes .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its effects on liver function, cholesterol metabolism, and its role in treating certain liver diseases .
Industry: In the industrial sector, this compound is used in the formulation of pharmaceuticals and as an intermediate in the production of other chemical compounds. Its unique properties make it valuable in various industrial applications .
Mecanismo De Acción
The mechanism of action of 3-Sulfo-glycodeoxycholic Acid Disodium Salt involves its interaction with bile acid receptors and transporters. It is known to bind to specific receptors in the liver and intestines, influencing bile acid metabolism and transport. The sulfo group enhances its solubility and interaction with biological membranes, facilitating its physiological effects .
Comparación Con Compuestos Similares
Glycodeoxycholic Acid: A non-sulfonated bile acid derivative with similar structural features but different solubility and reactivity.
Taurodeoxycholic Acid: Another bile acid derivative with a taurine conjugate instead of a sulfo group.
Chenodeoxycholic Acid: A bile acid with different hydroxylation patterns and physiological roles.
Uniqueness: 3-Sulfo-glycodeoxycholic Acid Disodium Salt is unique due to its sulfonation, which imparts distinct chemical and biological properties. The presence of the sulfo group enhances its solubility and interaction with biological systems, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
66874-10-0 |
|---|---|
Fórmula molecular |
C₂₆H₄₁NNa₂O₈S |
Peso molecular |
573.65 |
Sinónimos |
Cholane; Glycine derivative; N-[(3α,5β,12α)-12-Hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-glycine Disodium Salt. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazolo[3,4-c]pyridine, 3-bromo-4-chloro-](/img/structure/B1145744.png)

![7-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145760.png)
![11-Chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide](/img/structure/B1145762.png)

